2-Hydroxy-3,5,4'-trichlorobenzophenone chemical properties
2-Hydroxy-3,5,4'-trichlorobenzophenone chemical properties
An In-Depth Technical Guide to 2-Hydroxy-3,5,4'-trichlorobenzophenone
This guide provides a detailed examination of the chemical and physical properties of 2-Hydroxy-3,5,4'-trichlorobenzophenone, a halogenated aromatic ketone. The information is curated for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound for synthesis, characterization, and potential application. This document moves beyond a simple data sheet, offering insights into the causality behind its properties and providing validated experimental frameworks.
Core Chemical Identity and Properties
2-Hydroxy-3,5,4'-trichlorobenzophenone is a substituted benzophenone featuring a hydroxyl group and two chlorine atoms on one phenyl ring, and a single chlorine atom on the second phenyl ring. This specific substitution pattern dictates its electronic properties, solubility, and reactivity.
Physicochemical and Structural Data
The fundamental properties of 2-Hydroxy-3,5,4'-trichlorobenzophenone are summarized in the table below. These data points are critical for its handling, purification, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₇Cl₃O₂ | [1] |
| Molecular Weight | 301.55 g/mol | [1] |
| CAS Number | 61983-31-9 | [2] |
| Appearance | Yellow fluffy powder / Solid | [1][2] |
| Melting Point | 108-109 °C | [2] |
| Solubility | Soluble in Methanol:Chloroform (1:1) | [2] |
| SMILES | Oc1c(Cl)cc(Cl)cc1C(=O)c2ccc(Cl)cc2 | [1] |
| InChI Key | MMGDNSZERDNXDF-UHFFFAOYSA-N | [1] |
Note: While properties like pKa and LogP are not experimentally determined in the available literature, they can be estimated using computational models. The phenolic hydroxyl group is expected to be acidic, and the multiple chlorine atoms suggest a high degree of lipophilicity.
Structural Elucidation Diagram
The following diagram illustrates the key structural features of the molecule, which are fundamental to understanding its chemical behavior and spectroscopic signature.
Caption: Key structural features influencing chemical properties.
Spectroscopic Characterization Profile
While specific experimental spectra for this compound are not widely published, a robust profile can be predicted based on the known effects of its constituent functional groups. This predictive analysis is an essential tool for compound identification and purity assessment in a research setting.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The presence of both a hydroxyl and a carbonyl group leads to distinct, strong absorptions.
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O-H Stretch: A broad band is expected in the range of 3200-3500 cm⁻¹. The breadth is due to intermolecular hydrogen bonding.
-
C-H Aromatic Stretch: Weak to medium bands will appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[3]
-
C=O Carbonyl Stretch: A strong, sharp absorption is predicted around 1640-1660 cm⁻¹. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.[3][4]
-
C=C Aromatic Stretch: Several medium to sharp bands are expected in the 1450-1600 cm⁻¹ region.[3]
-
C-Cl Stretch: Absorptions in the fingerprint region, typically between 1000-1100 cm⁻¹, can be attributed to the C-Cl bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the precise substitution pattern of the aromatic rings.
-
¹H NMR:
-
-OH Proton: A broad singlet is expected, likely in the 10-12 ppm range, due to strong deshielding from the intramolecular hydrogen bond with the carbonyl oxygen. Its chemical shift can be concentration-dependent.[4][5]
-
Aromatic Protons: The spectrum will show distinct signals for the five aromatic protons. The two protons on the di-substituted ring (positions 2 and 6) will appear as doublets due to coupling with each other. The three protons on the tri-substituted ring will also show coupling patterns (likely doublets and a doublet of doublets) consistent with their positions relative to the chlorine and hydroxyl groups. All aromatic protons are expected in the 7.0-8.0 ppm range.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): The ketone carbon will be significantly deshielded, appearing as a singlet around 190-200 ppm.
-
Aromatic Carbons: A total of 12 distinct signals are expected for the aromatic carbons. Carbons bonded to electronegative atoms (O, Cl) will be shifted downfield. The carbon bearing the hydroxyl group (C2) would appear around 155-160 ppm. Carbons attached to chlorine will be in the 125-135 ppm range. Other aromatic carbons will resonate between 115-140 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 301. A key feature will be the isotopic pattern characteristic of a molecule containing three chlorine atoms. This will manifest as a cluster of peaks (M⁺, M+2, M+4, M+6) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
Key Fragmentation: Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to benzoyl-type cations. Loss of Cl, CO, and HCl from the molecular ion are also expected fragmentation patterns that would be observed.
Synthesis and Purification Protocol
The most logical and established method for synthesizing substituted benzophenones is the Friedel-Crafts Acylation . The following protocol outlines a self-validating workflow for the synthesis of 2-Hydroxy-3,5,4'-trichlorobenzophenone.
Hypothetical Synthesis Workflow: Friedel-Crafts Acylation
This reaction involves the electrophilic acylation of a substituted phenol with a substituted benzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).
Caption: Step-wise workflow for synthesis and purification.
Detailed Step-by-Step Methodology
Materials:
-
2,4-Dichlorophenol
-
4-Chlorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Hydrochloric Acid (conc. and dilute)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Protocol:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Initial Mixture: Under a nitrogen atmosphere, add 2,4-dichlorophenol (1.0 eq) and anhydrous DCM to the flask. Stir until dissolved. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, ~2.5 eq) portion-wise to the stirred solution. The stoichiometry is critical; excess catalyst is needed to complex with both the phenolic oxygen and the carbonyl oxygen of the product.
-
Acylating Agent: Add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The causality here is that heating provides the activation energy needed for the electrophilic aromatic substitution to proceed to completion.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C. Cautiously quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, water, and brine. This sequence removes any remaining inorganic impurities and neutralizes the solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. The final purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the yellow powder.[6]
Reactivity, Safety, and Handling
Reactivity: The chemical reactivity is dominated by its three main features:
-
Phenolic Hydroxyl Group: It is weakly acidic and can be deprotonated by a base. It can also undergo etherification or esterification reactions.
-
Aromatic Rings: The electron-donating hydroxyl group activates its ring towards further electrophilic substitution, while the deactivating chlorine atoms and benzoyl group modulate this reactivity.
-
Ketone Carbonyl: The carbonyl group can undergo nucleophilic addition reactions, although this is less favorable than in aliphatic ketones due to steric hindrance and conjugation.
Safety and Handling:
-
Hazard Class: Classified as a combustible solid.[1]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed.
Potential Applications in Research & Development
While specific applications for 2-Hydroxy-3,5,4'-trichlorobenzophenone are not extensively documented, its structure is analogous to other compounds with known utility. Researchers can explore its potential in the following areas:
-
UV-Absorbing Agents: Many hydroxylated benzophenones are used as UV filters in sunscreens and to protect materials from photodegradation.[7][8] The extended conjugation and substitution pattern of this molecule suggest it may possess strong UV-absorbing properties.
-
Antimicrobial/Antifungal Agents: Halogenated phenols and salicylanilides (structurally related) often exhibit potent biological activities.[9] This compound could be screened for antimicrobial or antifungal properties.
-
Synthetic Intermediate: It can serve as a building block for more complex molecules. The hydroxyl and carbonyl groups provide reactive handles for further chemical modification, leading to the synthesis of novel pharmaceutical or materials science candidates.
References
-
INDOFINE Chemical Company, Inc. (n.d.). 2-HYDROXY-3,5,4'-TRICHLOROBENZOPHENONE. Retrieved from [Link]
-
Yuanita, E., Rohmana, A., Ulfa, M., Ningsih, B. N. S., Sudirman, S., Dharmayani, N. K. T., Lestarini, I. A., & Ratnasari, B. D. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547. Retrieved from [Link]
-
De La Fuente, V., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Michigan State University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
National Toxicology Program. (1992). NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]
-
Tadeo, J. L., et al. (2010). Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. PubMed. Retrieved from [Link]
-
Ofluoglu, S., et al. (2017). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. International Journal of Chemical and Physical Sciences. Retrieved from [Link]
Sources
- 1. 2-Hydroxy-3,5,4′-trichlorobenzophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 3. uanlch.vscht.cz [uanlch.vscht.cz]
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- 7. 2-HYDROXY-4-METHOXYBENZOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
